4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid
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Overview
Description
4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a thiazole ring, an aniline group, and a benzoic acid moiety, making it a versatile molecule for chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated acetic acid.
Attachment of the Aniline Group: The aniline group is introduced via a nucleophilic substitution reaction, where an aniline derivative reacts with the thiazole intermediate.
Acetylation: The acetyl group is added to the thiazole-aniline intermediate using acetic anhydride under acidic conditions.
Coupling with Benzoic Acid: The final step involves coupling the acetylated thiazole-aniline compound with benzoic acid through an amide bond formation, typically using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).
Major Products
Oxidation: Nitro derivatives of the aniline group.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Halogenated or sulfonated aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s structure can be used to design inhibitors for enzymes that interact with thiazole or aniline derivatives. It can also serve as a probe to study biochemical pathways involving these functional groups.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for developing new drugs. Its ability to interact with biological targets makes it a candidate for anti-inflammatory, antimicrobial, or anticancer agents.
Industry
In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzyme active sites, inhibiting their function. The aniline group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity. The benzoic acid moiety can interact with amino acid residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid: This compound is unique due to its specific combination of functional groups.
2-Anilino-4-oxo-4,5-dihydro-1,3-thiazole derivatives: These compounds share the thiazole and aniline groups but lack the benzoic acid moiety.
Benzoic acid derivatives: These compounds have the benzoic acid moiety but differ in the other functional groups attached.
Uniqueness
The uniqueness of this compound lies in its multifunctional structure, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications.
Biological Activity
4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid (CAS Number: 101413-77-8) is a complex organic compound characterized by its unique structural features, including a thiazole ring, an aniline group, and a benzoic acid moiety. This multifunctional structure suggests significant potential for various biological activities, making it a subject of interest in pharmaceutical research.
Property | Value |
---|---|
Molecular Formula | C18H15N3O4S |
Molecular Weight | 369.39 g/mol |
IUPAC Name | This compound |
LogP | 3.0345 |
Predicted pKa | 4.28 ± 0.10 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The thiazole ring can bind to enzyme active sites, potentially inhibiting their function. The aniline group facilitates hydrogen bonding and π-π interactions, enhancing the compound's binding affinity to protein targets. The benzoic acid moiety can further stabilize the compound-protein complex through interactions with amino acid residues.
Antimicrobial Activity
Research has indicated that derivatives of thiazole compounds exhibit notable antimicrobial properties. The presence of the thiazole ring in this compound suggests potential effectiveness against various bacterial strains. For instance, studies have shown that similar thiazole derivatives possess inhibitory effects on Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis.
Antitumor Activity
The compound's structural components may also contribute to antitumor activity. Research indicates that compounds containing thiazole rings can induce apoptosis in cancer cells by activating specific signaling pathways. For example, derivatives have been shown to inhibit the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting that this compound may have similar effects.
Anti-inflammatory Effects
The benzoic acid moiety is known for its anti-inflammatory properties. Compounds with similar functional groups have been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This activity could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of thiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
- Antitumor Activity : In vitro studies on MCF-7 and HeLa cells demonstrated that thiazole-containing compounds led to a significant reduction in cell viability after 48 hours of treatment at concentrations of 10 µM and higher.
- Anti-inflammatory Properties : Research involving the evaluation of cytokine levels in a murine model of inflammation showed that treatment with related compounds resulted in a significant decrease in TNF-alpha and IL-6 levels compared to control groups.
Properties
IUPAC Name |
4-[[2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c22-15(19-13-8-6-11(7-9-13)17(24)25)10-14-16(23)21-18(26-14)20-12-4-2-1-3-5-12/h1-9,14H,10H2,(H,19,22)(H,24,25)(H,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGKJURSKCRMFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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